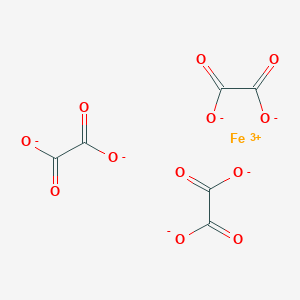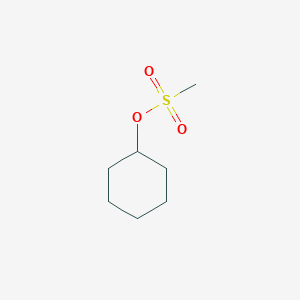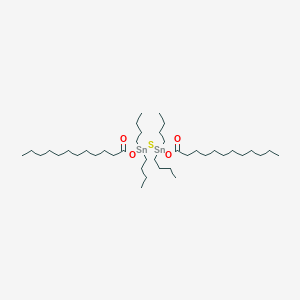
Ferrioxalate
Vue d'ensemble
Description
Ferrioxalate, also known as trisoxalatoferrate(III), is a trivalent anion with the formula [Fe(C2O4)3]3−. It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions C2O2−4 anions acting as ligands .
Synthesis Analysis
The synthesis of Ferrioxalate involves a reaction between iron (III) sulfate, barium oxalate, and potassium oxalate . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is: FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) .Molecular Structure Analysis
The ferrioxalate complex has D3 molecular symmetry, within which the six Fe–O bond distances all close to 2.0 Å . The iron center in the ferrioxalate anion has a distorted octahedral geometry .Chemical Reactions Analysis
In solution, the ferrioxalate complex undergoes photoreduction. In this process, the complex absorbs a photon of light and subsequently decomposes to form Fe (C2O4)2−2 and CO2 .Physical And Chemical Properties Analysis
Ferrioxalate is a lime green crystalline compound. It is quite stable in the absence of light or other radiation .Applications De Recherche Scientifique
1. Solar Photo-Fenton Process
Ferrioxalate complexes enhance the solar photo-Fenton treatment of various contaminants, like pentachlorophenol, in aqueous media at mild pH. This process achieves significant mineralization of pollutants, outperforming conventional Fenton methods. Key to its effectiveness is the role of photosensitive ferrioxalate complexes in accelerating hydroxyl radical production (Ye, Sirés, Zhang, & Huang, 2019).
2. Degradation of Pesticides
Ferrioxalate acts as a visible light-responsive photocatalyst, efficiently degrading pesticides like chlorothalonil in aqueous solutions under solar irradiation (Chaudhuri, Zuhali, & Affam, 2013).
3. Degradation of Organic Compounds
The ferrioxalate complex is effective in degrading various organic compounds, including herbicides and pollutants in water. It has shown higher mineralization percentages for certain compounds compared to other iron sources, indicating its beneficial effect in degradation processes (Nogueira, Silva, & Trovó, 2005).
4. Actinometry and Photoreactor Efficiency
Ferrioxalate is significant in actinometry, particularly in evaluating photoreactor efficiency. Understanding its application limits under intense irradiation is crucial for accurate measurements in photochemical processes (Wriedt & Ziegenbalg, 2021).
5. Solar Degradation of Contaminants in Water
The utilization of solar energy for the destruction of organic pollutants is enhanced by ferrioxalate. This process is more efficient compared to other known methods like sunlight/TiO2/H2O2 for solar detoxification (Safarzadeh-Amiri, Bolton, & Cater, 1996).
6. Treatment of Pharmaceutical Wastewater
The treatment of pharmaceutical wastewater via ferrioxalate-assisted solar/photo-Fenton systems shows promising results, with significant TOC removal under optimized conditions. This highlights the potential of ferrioxalate in complex wastewater treatment scenarios (Monteagudo, Durán, Culebradas, San Martín, & Carnicer, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
iron(3+);oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/q;;;+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLUEWYCIBBGT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeO12-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14221-47-7 (tri-ammonium salt) | |
| Record name | Ferrioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ferrioxalate | |
CAS RN |
15321-61-6 | |
| Record name | Ferrioxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15321-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















